molecular formula C14H14N2S2 B2681857 N-(2-mercaptophenyl)-N'-(3-methylphenyl)thiourea CAS No. 281212-52-0

N-(2-mercaptophenyl)-N'-(3-methylphenyl)thiourea

Cat. No. B2681857
CAS RN: 281212-52-0
M. Wt: 274.4
InChI Key: FRYOZNWQIDIWIF-UHFFFAOYSA-N
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Description

N-(2-mercaptophenyl)-N'-(3-methylphenyl)thiourea, also known as MPTU, is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent. MPTU is a thiourea derivative that has been shown to possess various biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Molecular Diagnosis Applications

N-(2-mercaptophenyl)-N'-(3-methylphenyl)thiourea is part of the broader category of thioureas, which have been researched for their role in molecular diagnosis. For instance, thiopurine S-methyltransferase (TPM) deficiency diagnosis leverages the understanding of thiourea derivatives. Thiopurines, such as mercaptopurine, are metabolized by TPM, influencing treatment efficacy and toxicity in diseases like leukemia. Molecular diagnostic techniques, including PCR-based methods, have been developed to detect TPM mutations, which are crucial for customizing thiopurine therapy, minimizing toxicity, and improving therapeutic outcomes (Yates et al., 1997).

Analytical Chemistry and Characterization

Research has also focused on developing analytical methods for determining low concentrations of mercaptans, which includes the study of compounds like N-(2-mercaptophenyl)-N'-(3-methylphenyl)thiourea. A colorimetric method has been developed, reliant on the reactivity of mercaptan anions, highlighting the utility of these compounds in analytical applications (Ellman, 1958).

Synthesis and Characterization of Derivatives

The synthesis and characterization of thiourea derivatives have been extensively studied. For example, a series of N-(3,4-dichlorophenyl)-N'-(2,3, and 4-methylbenzoyl)thiourea derivatives have been synthesized, indicating the versatility of thioureas in chemical synthesis. These studies contribute to the understanding of the structural and electronic properties of thiourea derivatives, which are essential for their applications in various fields (Yusof et al., 2010).

Biological Activities and DNA-binding Studies

The biological activities of thiourea derivatives have been explored, including their interactions with DNA. For instance, nitrosubstituted acylthioureas have been studied for their DNA-binding properties and biological activities such as antioxidant, cytotoxic, antibacterial, and antifungal activities. These findings underscore the potential of thiourea derivatives in developing new therapeutic agents (Tahir et al., 2015).

properties

IUPAC Name

1-(3-methylphenyl)-3-(2-sulfanylphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2S2/c1-10-5-4-6-11(9-10)15-14(18)16-12-7-2-3-8-13(12)17/h2-9,17H,1H3,(H2,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYOZNWQIDIWIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NC2=CC=CC=C2S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-mercaptophenyl)-N'-(3-methylphenyl)thiourea

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